
Fourth-Generation EGFR Inhibitors Emerge to
Combat Osimertinib Resistance in NSCLC

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Egfr-IN-17

Cat. No.: B10829963 Get Quote

For researchers, scientists, and drug development professionals, the emergence of acquired

resistance to the third-generation EGFR inhibitor, osimertinib, presents a significant challenge

in the treatment of non-small cell lung cancer (NSCLC). A primary mechanism of this resistance

is the C797S mutation in the EGFR kinase domain. In response, a new wave of fourth-

generation EGFR tyrosine kinase inhibitors (TKIs) is in development, demonstrating promising

efficacy in preclinical and early clinical settings. This guide provides a comparative overview of

several leading next-generation inhibitors, offering a valuable resource for those working to

overcome osimertinib resistance.

While specific data for a compound designated "EGFR-IN-17" is not extensively available in the

public domain, this guide focuses on a selection of well-characterized fourth-generation

inhibitors that are actively being investigated as solutions to osimertinib resistance. These

include BLU-945, BBT-176, CH7233163, BDTX-1535, and JBJ-09-063.

Comparative Efficacy of Fourth-Generation EGFR
Inhibitors
The following tables summarize the in vitro and in vivo efficacy of several fourth-generation

EGFR inhibitors against various osimertinib-resistant EGFR mutations.

Table 1: In Vitro Inhibitory Activity (IC50, nM) of Fourth-
Generation EGFR Inhibitors
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Compound
EGFR
L858R/T790
M/C797S

EGFR
ex19del/T79
0M/C797S

EGFR
ex19del/C79
7S

EGFR
L858R/C797
S

EGFR WT

BLU-945 0.5 nM 4.0 nM - - 683 nM[1]

BBT-176 202 nM 49 nM 42 nM 183 nM >3000 nM

CH7233163 - 0.28 nM - - -

JBJ-09-063 0.083 nM - - - -

BDTX-1535 - 15 nM - - >1000 nM

Osimertinib 2685 nM[2] 1134 nM[2] 869 nM[2] 2799 nM[2] -

Table 2: In Vivo Efficacy of Fourth-Generation EGFR
Inhibitors in Osimertinib-Resistant Xenograft Models

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11376191/
https://aacrjournals.org/clincancerres/article/doi/10.1158/1078-0432.CCR-22-3901/727025/am/BBT-176-a-Novel-Fourth-Generation-Tyrosine-Kinase
https://aacrjournals.org/clincancerres/article/doi/10.1158/1078-0432.CCR-22-3901/727025/am/BBT-176-a-Novel-Fourth-Generation-Tyrosine-Kinase
https://aacrjournals.org/clincancerres/article/doi/10.1158/1078-0432.CCR-22-3901/727025/am/BBT-176-a-Novel-Fourth-Generation-Tyrosine-Kinase
https://aacrjournals.org/clincancerres/article/doi/10.1158/1078-0432.CCR-22-3901/727025/am/BBT-176-a-Novel-Fourth-Generation-Tyrosine-Kinase
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829963?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Model Dosing Outcome

BLU-945
Ba/F3 (EGFR

L858R/T790M/C797S)
100 mg/kg BID

Strong tumor

regression[1][3]

Ba/F3 (EGFR

ex19del/T790M/C797

S)

100 mg/kg BID
Strong tumor

regression[1][3]

PDX (EGFR

ex19del/T790M/C797

S)

75-100 mg/kg BID
Substantial tumor

growth inhibition[3]

BBT-176
Ba/F3 (EGFR

19Del/T790M/C797S)
-

Strong tumor

inhibition/regression[2]

PDX (EGFR

19Del/T790M/C797S)
- Tumor shrinkage[2]

CH7233163
NIH3T3

(Del19/T790M/C797S)
100 mg/kg daily

Potent tumor

regression[4]

JBJ-09-063 - 50 mg/kg daily Tumor regression[1]

BDTX-1535
Ba/F3 (EGFR

Ex19del/C797S)
40-120 mg/kg

Dose-dependent

tumor growth

inhibition and

regression

Signaling Pathways and Mechanisms of Action
Fourth-generation EGFR inhibitors are being developed to overcome the structural changes

induced by the C797S mutation that prevent the covalent binding of irreversible inhibitors like

osimertinib. These new inhibitors employ various strategies, including reversible, ATP-

competitive inhibition and allosteric inhibition.
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Caption: EGFR signaling pathway and points of inhibition.
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The diagram above illustrates the canonical EGFR signaling cascade leading to cell

proliferation and survival. Osimertinib effectively inhibits EGFR with sensitizing mutations and

the T790M resistance mutation. However, the C797S mutation prevents its binding. Fourth-

generation inhibitors are designed to overcome this by targeting the C797S-mutated EGFR.

Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of

EGFR inhibitors. Specific details may vary between studies.

Cell Viability Assay (MTT/XTT Assay)
Objective: To determine the concentration of an inhibitor that reduces cell viability by 50%

(IC50).

Protocol:

Cell Seeding: Plate osimertinib-resistant NSCLC cells (e.g., NCI-H1975-C797S) in 96-well

plates at a density of 3,000-5,000 cells per well and incubate for 24 hours.

Compound Treatment: Treat the cells with a serial dilution of the test inhibitor (e.g., BLU-945,

BBT-176) and a vehicle control. Incubate for 72 hours.

Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours to allow

for the formation of formazan.

Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot

the results to determine the IC50 value.
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Caption: Workflow for a typical cell viability assay.
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In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.

Protocol:

Cell Implantation: Subcutaneously inject osimertinib-resistant NSCLC cells into the flank of

immunodeficient mice (e.g., nude mice).

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomization and Treatment: Randomize mice into treatment groups (vehicle control, test

inhibitor at various doses). Administer treatment as per the defined schedule (e.g., daily oral

gavage).

Monitoring: Monitor tumor volume and body weight regularly (e.g., twice weekly).

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further

analysis (e.g., Western blot, immunohistochemistry).

Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI).
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Caption: Workflow for an in vivo xenograft study.

Conclusion
The development of fourth-generation EGFR inhibitors represents a critical advancement in

overcoming acquired resistance to osimertinib in NSCLC. Compounds such as BLU-945, BBT-

176, CH7233163, BDTX-1535, and JBJ-09-063 have demonstrated potent and selective

activity against EGFR C797S mutations in preclinical models. The comparative data presented

in this guide highlights the promising potential of these next-generation inhibitors. Continued
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research and clinical evaluation will be essential to determine their ultimate role in the evolving

landscape of EGFR-mutated NSCLC treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829963?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

